2-Chlorobenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzaldehyde oxime, also known as ortho-chlorobenzaldehyde oxime, is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde where the aldehyde group is replaced by an oxime group, and a chlorine atom is attached to the benzene ring. This compound is of interest due to its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chlorobenzaldehyde oxime can be synthesized by reacting 2-chlorobenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base, such as sodium carbonate or sodium hydroxide, which facilitates the formation of the oxime group. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction temperature and pH.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloronitrobenzene under specific conditions.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products:
Oxidation: 2-Chloronitrobenzene
Reduction: 2-Chlorobenzylamine
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can catalyze various chemical reactions The oxime group can act as a nucleophile, participating in condensation and cyclization reactions
Comparison with Similar Compounds
2-Chlorobenzaldehyde: The parent compound without the oxime group.
4-Chlorobenzaldehyde oxime: A positional isomer with the chlorine atom at the para position.
2-Bromobenzaldehyde oxime: A similar compound with a bromine atom instead of chlorine.
Uniqueness: 2-Chlorobenzaldehyde oxime is unique due to the presence of both the oxime group and the chlorine atom, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .
Properties
CAS No. |
3717-28-0 |
---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
(NZ)-N-[(2-chlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5- |
InChI Key |
FZIVKDWRLLMSEJ-UITAMQMPSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl |
Key on ui other cas no. |
3717-28-0 |
Pictograms |
Irritant |
Synonyms |
2-Chlorobenzaldehyde oxime; 2-Chlorobenzaldoxime; NSC 61415; o-Chlorobenzaldehyde oxime; o-Chlorobenzaldoxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.